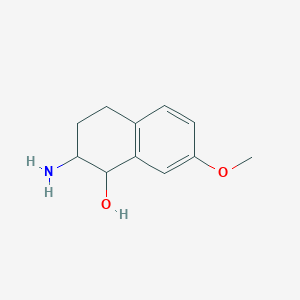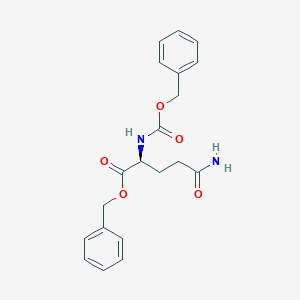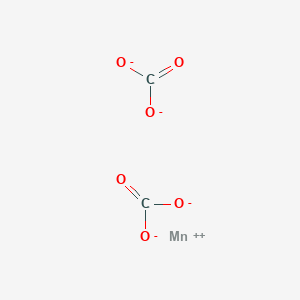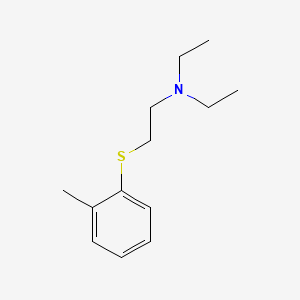![molecular formula C36H29P2+ B13772384 [3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
[3-(Diphenylphosphino)phenyl]triphenylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Diphenylphosphino)phenyl]triphenylphosphonium is a complex organophosphorus compound with the molecular formula C36H29P2+. This compound is known for its unique structure, which includes both diphenylphosphino and triphenylphosphonium groups. It is widely used in various fields of chemistry due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [3-(Diphenylphosphino)phenyl]triphenylphosphonium typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 3-bromophenyldiphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The industrial process also involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[3-(Diphenylphosphino)phenyl]triphenylphosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and catalysts like palladium are commonly employed
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
[3-(Diphenylphosphino)phenyl]triphenylphosphonium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of [3-(Diphenylphosphino)phenyl]triphenylphosphonium involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the additional diphenylphosphino group.
Diphenylphosphinoethane: Another related compound with two diphenylphosphino groups but different structural arrangement.
Triphenylphosphonium salts: Compounds with similar phosphonium cation but different substituents
Uniqueness
[3-(Diphenylphosphino)phenyl]triphenylphosphonium is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical reactions. Its ability to act as both a ligand and a reactive intermediate makes it valuable in various applications, distinguishing it from simpler phosphine compounds .
Propiedades
Fórmula molecular |
C36H29P2+ |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
(3-diphenylphosphanylphenyl)-triphenylphosphanium |
InChI |
InChI=1S/C36H29P2/c1-6-17-30(18-7-1)37(31-19-8-2-9-20-31)32-21-16-28-36(29-32)38(33-22-10-3-11-23-33,34-24-12-4-13-25-34)35-26-14-5-15-27-35/h1-29H/q+1 |
Clave InChI |
RDCDOYNXYRCYHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


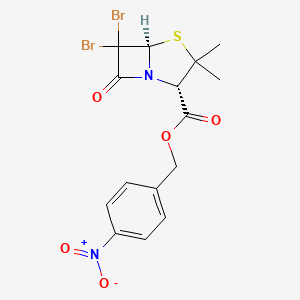
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
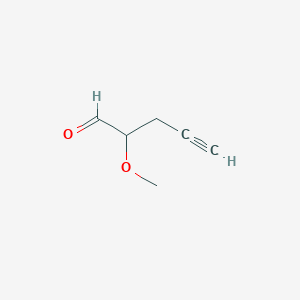
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)

![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
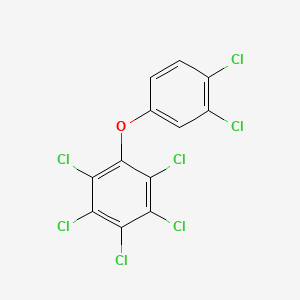

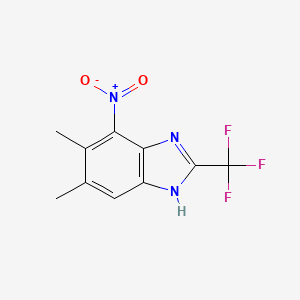
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
